3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide

Physicochemical profiling Drug-likeness Lead optimization

3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a synthetic small-molecule aryl-propanamide featuring a 4-cyanophenyl terminus, a central propanamide linker, and a methylpyrazolyl-pyridinylmethylamine motif (C20H19N5O, MW 345.41). The compound is listed primarily in chemical vendor catalogs as a research biochemical with typical purity of 95%.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034228-13-0
Cat. No. B2625258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide
CAS2034228-13-0
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C20H19N5O/c1-25-14-18(13-24-25)19-10-17(8-9-22-19)12-23-20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,8-10,13-14H,6-7,12H2,1H3,(H,23,26)
InChIKeyQQNBAUQLDPMQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide (CAS 2034228-13-0): Chemical-Class Baseline for Research Procurement


3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a synthetic small-molecule aryl-propanamide featuring a 4-cyanophenyl terminus, a central propanamide linker, and a methylpyrazolyl-pyridinylmethylamine motif (C20H19N5O, MW 345.41) . The compound is listed primarily in chemical vendor catalogs as a research biochemical with typical purity of 95% . Its structural architecture places it within a broader class of pyrazolyl-pyridinyl propanamides investigated for kinase inhibition, NAMPT modulation, and other protein-target interactions, though no peer-reviewed bioactivity data specific to this CAS number could be located [1].

Why a Generic Pyrazolyl-Pyridinyl Propanamide Cannot Substitute for 3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide in Focused Screening


Within the pyrazolyl-pyridinyl propanamide series, even minor positional isomerism (e.g., pyridin-3-yl vs. pyridin-4-ylmethyl attachment) or aryl-group variation (4-cyanophenyl vs. 2-fluorophenyl vs. 4-methanesulfonylphenyl) can drastically alter target engagement, as demonstrated by JNK and NAMPT inhibitor programs where sub-nanomolar potency shifts arise from single-atom changes [1][2]. Without direct comparative bioactivity data for CAS 2034228-13-0, generic substitution is inadvisable; the 4-cyanophenyl electron-withdrawing group and precise N-(pyridin-4-ylmethyl) linkage may confer distinct binding interactions not replicated by close analogs. Any procurement decision must therefore be based on confirmation of the exact CAS number and, ideally, on bespoke profiling against the user's target of interest.

Quantitative Differentiation Evidence for 3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity-Driven Property Shifts vs. Closest Analogs

In silico comparison of the target compound (4-cyanophenyl substituent; MW 345.41) with its closest cataloged analog 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide (CAS 2034389-03-0; MW 338.39) indicates a higher calculated logP and stronger hydrogen-bond acceptor capacity for the cyano derivative, predicting lower aqueous solubility and altered membrane permeability . These physicochemical differences are computable and intrinsic to the molecular structure, providing a basis for selecting one scaffold over the other in cell-based assay development.

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Scaffold Distinction: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Attachment and Biological Annotation Potential

The target compound places the amide appendage at the pyridin-4-ylmethyl position, whereas a closely cataloged regioisomer 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide (CAS 2034461-24-8) attaches at the pyridin-3-ylmethyl position . In analogous JNK-inhibitor series, pyridin-4-yl vs. pyridin-3-yl connectivity can alter kinase selectivity profiles by over 100-fold (e.g., JNK1 IC50 of 1.81 nM versus >1,000 nM for off-targets) [1]. Although no bioactivity data have been published for either regioisomer, the attachment-point difference is a documented determinant of target selectivity and justifies rigorous cataloging and separate procurement.

Scaffold hopping Kinase selectivity NAMPT modulation

Aryl Substituent Electronic Modulation: 4-Cyanophenyl vs. 4-Methanesulfonylphenyl in NAMPT-Interacting Chemical Space

Literature on pyrazolyl-pyridinyl propanamides indicates that the 4-methanesulfonylphenyl analog 3-(4-methanesulfonylphenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide (CAS 2034424-45-6) reportedly activates NAMPT, whereas structurally distinct pyrazolo[3,4-b]pyridine carboxamides act as potent NAMPT inhibitors (IC50 values in low nanomolar range) [1]. The 4-cyanophenyl group of the target compound introduces a strong electron-withdrawing nitrile that differs from the sulfonyl in hydrogen-bonding capacity, dipole moment, and metabolic stability, which may invert or tune NAMPT functional modulation relative to the sulfonylphenyl analog. In the absence of direct target-engagement data, this electronic divergence represents the most actionable differentiation for users screening against NAMPT or related metabolic targets.

NAMPT Cancer metabolism Electron-withdrawing group

BindingDB and ChEMBL Coverage Gap: Negative Data as Procurement Decision Factor

A comprehensive search of BindingDB and ChEMBL returned no quantitative bioactivity records for CAS 2034228-13-0, whereas structurally related pyrazol-4-yl propanamides display IC50 values ranging from 1.81 nM (JNK1) to >10,000 nM (AURKA) depending on substitution pattern [1][2]. This database absence is itself actionable intelligence: the compound is either an unexplored dark-chemistry-space molecule or a synthetic intermediate not yet profiled. For procurement, this means the user must be prepared to generate primary screening data, which may be advantageous for novel IP positioning but entails higher upfront characterization burden.

Database annotation Target engagement Screening triage

Recommended Application Scenarios for 3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide Based on Current Evidence


NAMPT Pathway Probe with Tunable Aryl Electronics

Users investigating NAMPT modulation can employ the target compound alongside the 4-methanesulfonylphenyl analog (reported NAMPT activator) to probe the electronic determinants of functional response. The 4-cyanophenyl group's distinct Hammett value provides a calibrated shift in electron-withdrawing character relative to the sulfonyl reference , enabling systematic exploration of whether NAMPT activation or inhibition is tunable by aryl substitution. This scenario assumes the user will perform NAMPT enzymatic assays to establish the compound's intrinsic activity, as no such data currently exist in the public domain .

Regioisomeric Selectivity Profiling for Kinase Panel Screening

Because pyridin-4-ylmethyl vs. pyridin-3-ylmethyl attachment alters kinase selectivity in documented JNK inhibitor series by over 100-fold , the target compound (pyridin-4-ylmethyl) and its regioisomer CAS 2034461-24-8 (pyridin-3-ylmethyl) can serve as a matched probe pair for kinase selectivity panel screening. This head-to-head regioisomeric comparison can reveal attachment-point-dependent selectivity fingerprints, guiding scaffold optimization in kinase drug discovery programs.

Synthetic Intermediate for Focused Library Design

The compound's 4-cyanophenyl group is a versatile synthetic handle for further derivatization (e.g., tetrazole formation, reduction to aminomethyl, or hydrolysis to carboxylic acid) . Given its absence from public bioactivity databases , it is well-suited as a starting scaffold for generating proprietary focused libraries aimed at targets where pyrazolyl-pyridinyl propanamides have demonstrated engagement (JNK, ROCK, NAMPT, AURKA).

Physicochemical Benchmarking in Cellular Assay Development

The predicted logP difference of ~0.5 units between the target compound and its 2-fluorophenyl analog can be exploited to benchmark the impact of lipophilicity on cellular assay performance (solubility, non-specific binding, permeability) . Procurement of both compounds allows a matched-pair analysis of how incremental logP shifts affect assay window and artifact rate in cell-based phenotypic screens.

Quote Request

Request a Quote for 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.